Tert-butyl 4-trifluoromethylspiro[indoline-3,4'-piperidine]-1'-carboxylate
CAS No.: 1129421-52-8
Cat. No.: VC7776762
Molecular Formula: C18H23F3N2O2
Molecular Weight: 356.389
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1129421-52-8 |
|---|---|
| Molecular Formula | C18H23F3N2O2 |
| Molecular Weight | 356.389 |
| IUPAC Name | tert-butyl 4-(trifluoromethyl)spiro[1,2-dihydroindole-3,4'-piperidine]-1'-carboxylate |
| Standard InChI | InChI=1S/C18H23F3N2O2/c1-16(2,3)25-15(24)23-9-7-17(8-10-23)11-22-13-6-4-5-12(14(13)17)18(19,20)21/h4-6,22H,7-11H2,1-3H3 |
| Standard InChI Key | LZUATKFQCAMJLE-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CCC2(CC1)CNC3=CC=CC(=C23)C(F)(F)F |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
Tert-butyl 4-trifluoromethylspiro[indoline-3,4'-piperidine]-1'-carboxylate belongs to the class of spirocyclic compounds, where the indoline and piperidine rings share a single tetrahedral atom, creating a rigid three-dimensional structure. Key features include:
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Spiro Junction: The spiro configuration at the indoline-piperidine interface imposes steric constraints that influence conformational dynamics and intermolecular interactions.
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Trifluoromethyl Group: Positioned at the 4-site of the piperidine ring, this electron-withdrawing group enhances metabolic stability and modulates electronic properties.
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tert-Butyl Carbamate: The 1'-carboxylate group, protected as a tert-butyl ester, improves solubility in organic solvents and facilitates deprotection under mild acidic conditions .
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 356.39 g/mol |
| CAS Number | 1129421-52-8 |
| Purity | ≥97% (HPLC) |
| Storage Conditions | 2–8°C, inert atmosphere |
Synthetic Methodologies
Table 2: Representative Reaction Conditions for Spiroindoline Synthesis
| Parameter | Value |
|---|---|
| Catalyst | BF-OEt (0.5 mmol) |
| Solvent | Dry CHCl |
| Temperature | Reflux (40–45°C) |
| Reaction Time | 12–24 hours |
| Yield | 62–65% (isolated) |
Applications in Drug Discovery
Role as a Building Block
The spiroindoline-piperidine scaffold is prevalent in natural alkaloids and pharmacologically active compounds. For instance, analogs of this structure exhibit:
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Antitumor Activity: Inhibition of microtubule polymerization via binding to the colchicine site .
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Antimicrobial Effects: Disruption of bacterial cell wall synthesis through interference with penicillin-binding proteins.
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Central Nervous System (CNS) Modulation: Interaction with serotonin and dopamine receptors due to the spirocyclic system’s resemblance to bioactive amines.
The trifluoromethyl group enhances blood-brain barrier permeability, making this compound a candidate for CNS-targeted therapeutics. Additionally, the tert-butyl carbamate acts as a protective group, enabling selective modifications during late-stage functionalization .
Structural and Stereochemical Considerations
Diastereoselectivity in Synthesis
Future Directions
Expanding Synthetic Utility
Future research should explore:
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Enantioselective Synthesis: Development of chiral catalysts to access optically pure spirocyclic derivatives.
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Diversity-Oriented Synthesis: Leveraging the tert-butyl carbamate as a handle for combinatorial library generation.
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In Vivo Studies: Evaluating pharmacokinetics and toxicity profiles to advance lead candidates into preclinical trials.
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